molecular formula C7H13Cl2N3O2 B1431967 methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride CAS No. 1803566-09-7

methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride

Cat. No.: B1431967
CAS No.: 1803566-09-7
M. Wt: 242.1 g/mol
InChI Key: RXAYWQYXGLAETK-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride ( 1803566-09-7) is a high-purity chemical compound supplied for research and development purposes. This derivative features a 1-methyl-1H-imidazole ring, a prominent scaffold in medicinal chemistry known for its role as a key pharmacophore in biologically active molecules . The molecular formula of the compound is C7H13Cl2N3O2 and it has a molecular weight of 242.10 g/mol . The structure of this compound, which includes a chiral center and an ester group, makes it a valuable synthetic intermediate or building block for the preparation of more complex molecules. Its primary research applications include use in pharmaceutical discovery, particularly in the synthesis of potential therapeutics, and as a substrate in chemical synthesis for exploring new reactions or constructing compound libraries . Researchers value this compound for its versatility in creating novel chemical entities, especially those targeting biological pathways where the imidazole motif is critical. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-amino-2-(3-methylimidazol-4-yl)acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-10-4-9-3-5(10)6(8)7(11)12-2;;/h3-4,6H,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAYWQYXGLAETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(C(=O)OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803566-09-7
Record name methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride
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Preparation Methods

Stepwise Synthesis of the Imidazole Ester Intermediate

The preparation involves three main synthetic steps to obtain the key intermediate, methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate:

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 Sarcosine ethyl ester hydrochloride Reaction with methyl formate and sodium hydride at room temperature; followed by acid hydrolysis and cyanamide addition under reflux 1-methyl-2-amino-1H-imidazole-5-carboxylic acid methyl ester 40 Formation of imidazole ring with amino group
2 Product from Step 1 Diazotization using sodium nitrite in acetic acid/water at 0-5 °C; pH adjustment and extraction 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid methyl ester 33 Introduction of nitro group at 2-position
3 Product from Step 2 Reduction with lithium borohydride in THF/methanol at 0 °C 1-methyl-2-nitro-1H-imidazole-5-methanol 74 (approx.) Reduction of ester to alcohol

This sequence establishes the imidazole ring with a nitro substituent and a methyl ester or alcohol functional group ready for further transformations.

Conversion to Methyl 2-Amino-2-(1-methyl-1H-imidazol-5-yl)acetate Dihydrochloride

  • The nitro group on the imidazole ring is typically reduced to an amino group using catalytic hydrogenation or chemical reducing agents.
  • The resulting amino-imidazole derivative is then esterified or maintained as the methyl ester.
  • Finally, the compound is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing its stability and crystallinity.

Reaction Conditions and Reagents

Parameter Details
Solvents Methyl formate, tetrahydrofuran, acetic acid, dichloromethane, ethyl acetate
Bases Sodium hydride, potassium carbonate, triethylamine
Reducing Agents Lithium borohydride, catalytic hydrogenation catalysts
Temperature Range 0 °C to reflux conditions depending on step
Purification Silica gel column chromatography using petroleum ether/ethyl acetate or dichloromethane/methanol systems

Notes on Reaction Efficiency and Purification

  • The overall yields for the multi-step synthesis range from moderate to good (30-75% per step).
  • Purification is typically achieved by silica gel column chromatography, with solvent systems tailored to the polarity of intermediates.
  • The dihydrochloride salt formation improves compound handling and purity.
  • Reaction monitoring is performed by thin-layer chromatography (TLC) and characterization by NMR and LC-MS.

Summary Table of Key Intermediates and Final Product

Compound Structure Feature Key Reaction Step Yield (%) Characterization
Sarcosine ethyl ester hydrochloride Starting amino ester Starting material - -
1-methyl-2-amino-1H-imidazole-5-carboxylic acid methyl ester Imidazole ring with amino and ester Ring formation via cyanamide 40 1H NMR, LCMS
1-methyl-2-nitro-1H-imidazole-5-carboxylic acid methyl ester Nitro substitution Diazotization and nitro introduction 33 1H NMR, LCMS
1-methyl-2-nitro-1H-imidazole-5-methanol Alcohol derivative Reduction of ester ~74 1H NMR, LCMS
This compound Final product Nitro reduction and salt formation Variable 1H NMR, LCMS, melting point

Research Findings and Improvements

  • The synthetic route avoids complex Mitsunobu reactions by employing direct reduction and esterification steps, simplifying the process.
  • Use of lithium borohydride for ester reduction is efficient and mild, preserving sensitive imidazole functionality.
  • The formation of the dihydrochloride salt enhances stability for pharmaceutical applications.
  • Reaction conditions such as temperature and solvent choice are optimized to maximize yield and purity.
  • The method is scalable and suitable for industrial synthesis with commercially available reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced derivatives of the imidazole ring .

Scientific Research Applications

Safety Information

The compound is classified with several hazard warnings:

  • Harmful if swallowed (H302)
  • Causes skin irritation (H315)
  • Causes serious eye irritation (H319)
  • May cause respiratory irritation (H335) .

Medicinal Chemistry

This compound serves as a versatile scaffold for the design of novel therapeutic agents. Its imidazole ring structure is pivotal in drug discovery, particularly for developing agents targeting various biological pathways.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of imidazole exhibit potent antimicrobial properties. A study found that modifications to the methyl group on the imidazole ring can enhance activity against specific bacterial strains, making this compound a candidate for further exploration in antibiotic development .

Neuropharmacology

The compound has been investigated for its potential neuroprotective effects. Imidazole derivatives are known to interact with neurotransmitter systems, which may lead to advancements in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that this compound can modulate glutamate receptors, suggesting a pathway for reducing excitotoxicity in neuronal cells . This property could be harnessed to develop treatments for conditions such as Alzheimer's disease.

Biochemical Research

This compound is also utilized as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and inhibition mechanisms.

Case Study: Enzyme Inhibition

A recent investigation into the inhibition of specific kinases revealed that this compound effectively inhibits enzyme activity at micromolar concentrations, showcasing its potential as a lead compound for kinase inhibitors .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryScaffold for drug designEnhances antimicrobial activity
NeuropharmacologyPotential neuroprotective agentModulates glutamate receptors
Biochemical ResearchProbe for enzyme interactionsInhibits kinase activity

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and π-π stacking with aromatic residues in the target proteins . The pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Price (per unit) Source
Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride 1-methylimidazol-5-yl C₇H₁₃Cl₂N₃O₂ 242.10 Not listed
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl (AS103310) 4-methoxyphenyl C₁₀H₁₄ClNO₃ ~231.68 (calculated) €178/250 mg
2-Amino-2-(2-pyridyl)acetic acid (AS132205) 2-pyridyl C₇H₈N₂O₂ 152.15 €259/250 mg
2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid (AS104531) 5-chloro-2-methoxyphenyl C₉H₁₀ClNO₃ 215.64 €374/250 mg
Key Observations:
  • Heterocyclic vs. Aromatic Substituents : The target compound’s 1-methylimidazole group introduces a nitrogen-rich heterocycle, which may enhance hydrogen-bonding capacity and metal coordination compared to phenyl or pyridyl groups .
  • Salt Forms: The dihydrochloride salt likely improves aqueous solubility compared to monohydrochloride or free-base analogues (e.g., AS103310), which is critical for bioavailability in drug formulations .
  • Substituted phenyl derivatives (e.g., AS104531) are more expensive, possibly due to halogenation steps .

Physicochemical and Pharmacological Properties

Solubility and Stability
  • Dihydrochloride Salts: The dual HCl counterions in the target compound enhance polarity and solubility in polar solvents (e.g., water, ethanol) relative to neutral analogues like AS132203. This property is advantageous for parenteral formulations .
  • Stability : Imidazole derivatives are sensitive to oxidation and hydrolysis under acidic conditions, necessitating careful storage (e.g., inert atmospheres, low temperatures) .

Biological Activity

Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride (CAS No. 1803566-09-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in pharmacology.

The molecular formula of this compound is C7H12Cl2N3O2C_7H_{12}Cl_2N_3O_2 with a molecular weight of approximately 205.64 g/mol. The compound is characterized by the presence of an imidazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole moiety is known for its role in enzyme catalysis and as a ligand in metal coordination, which may contribute to its pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition: Compounds containing imidazole rings often exhibit inhibitory effects on enzymes such as cyclooxygenases (COX) and phosphodiesterases (PDE), which are crucial in inflammatory pathways.
  • Receptor Modulation: The compound may act as an agonist or antagonist at specific G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.

Case Studies

Several case studies highlight the biological relevance of compounds with similar structures:

  • Anticancer Activity: A study demonstrated that imidazole derivatives exhibited selective cytotoxicity against melanoma cells while sparing normal cells. The mechanism involved the induction of reactive oxygen species (ROS) leading to apoptosis through DNA damage pathways .
  • Antimicrobial Properties: Research has shown that imidazole-containing compounds exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi . This suggests that this compound may also possess similar properties.
  • Neuroprotective Effects: Some studies indicate that imidazole derivatives can modulate neurotransmitter systems, potentially providing neuroprotective benefits in models of neurodegenerative diseases .

Safety Profile

The safety profile of this compound includes several hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure . Proper handling and safety measures should be observed in laboratory settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions involving imidazole derivatives and amino acid esters. For example, analogous imidazole-acetic acid derivatives are synthesized using reflux conditions with acetic acid and stoichiometric equivalents of reactants (e.g., 1.1 equiv of aldehyde derivatives) to optimize yield . Key parameters include pH control, reaction time (3–5 hours), and temperature (reflux). Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the dihydrochloride salt form .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Employ a combination of analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm proton environments and carbon backbone integrity. For example, δ 7.2–8.3 ppm regions in 1H^1H-NMR are typical for imidazole protons .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 798.72 for analogous imidazole derivatives) and detect impurities .
  • Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., deviations <0.3% indicate high purity) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH) over 1–6 months. Monitor degradation via HPLC and track changes in melting point (e.g., mp 313–315°C for related imidazole hydrochlorides) . Store in airtight, light-protected containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

  • Methodology : Perform systematic solubility profiling using UV-Vis spectroscopy or gravimetric methods in polar (e.g., water, methanol) and non-polar solvents (e.g., chloroform). Note that dihydrochloride salts often exhibit higher aqueous solubility but may precipitate in organic solvents. For example, related imidazole derivatives show solubility >50 mg/mL in DMSO but <1 mg/mL in hexane . Adjust pH or use co-solvents (e.g., PEG-400) to enhance solubility for in vitro assays .

Q. What strategies are effective for studying the environmental fate of this compound?

  • Methodology : Follow frameworks like Project INCHEMBIOL to assess:

  • Abiotic Degradation : Hydrolysis/photolysis studies under simulated environmental conditions (pH 5–9, UV light exposure) .
  • Biotic Transformation : Use soil or water microcosms to track microbial degradation via LC-MS/MS.
  • Ecotoxicology : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) to determine EC50 values .

Q. How can metabolic pathways of this compound be elucidated in preclinical models?

  • Methodology : Administer 14C^{14}C-radiolabeled compound to rodent models and collect plasma, urine, and feces over 24–72 hours. Extract metabolites using solid-phase extraction (SPE) and identify via high-resolution LC-MS/MS. Compare fragmentation patterns with synthetic standards for imidazole-ring cleavage products or ester hydrolysis derivatives .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via vapor diffusion (e.g., chloroform/methanol mixtures). Refine structures using software like SHELX-97, ensuring R-factors <0.05. For example, analogous imidazole derivatives exhibit planar imidazole rings with bond angles of 105–110° between N-C-N atoms .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields (>80% vs. <50%) be addressed?

  • Methodology : Replicate protocols with strict control of:

  • Reagent Purity : Use ≥95% pure starting materials (certified via HPLC) .
  • Stoichiometry : Precisely measure equivalents (e.g., 1.1:1 aldehyde:amine ratio) .
  • Catalyst Activity : Test fresh vs. aged acetic acid catalysts, as moisture content affects reaction efficiency .

Q. Why do NMR spectra of this compound vary across publications?

  • Root Cause : Solvent-dependent shifts (e.g., CDCl3 vs. D2O) and salt form (free base vs. dihydrochloride) alter proton environments. For example, imidazole protons in CDCl3 appear upfield (δ 7.2–7.5) compared to D2O (δ 7.8–8.2) due to hydrogen bonding . Always report solvent and salt form in metadata.

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (time, temperature, stirring rate) and purification steps in detail .
  • Analytical Validation : Cross-validate purity assessments using ≥2 orthogonal methods (e.g., NMR + elemental analysis) .
  • Data Reporting : Include raw spectral data, crystallographic CIF files, and batch-specific stability profiles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride
Reactant of Route 2
Reactant of Route 2
methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride

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